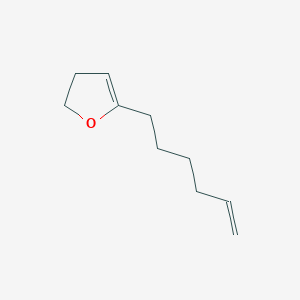
Dioctyl 5-sulfamoylbenzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctyl 5-sulfamoylbenzene-1,3-dicarboxylate is a chemical compound with the molecular formula C24H37NO7S. It is a derivative of benzene dicarboxylate, featuring two octyl groups and a sulfamoyl group attached to the benzene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dioctyl 5-sulfamoylbenzene-1,3-dicarboxylate typically involves the esterification of 5-sulfamoylbenzene-1,3-dicarboxylic acid with octanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or xylene to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Post-reaction, the product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Dioctyl 5-sulfamoylbenzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in an aqueous or organic solvent.
Major Products Formed
Oxidation: The major products can include carboxylic acids or sulfonic acids.
Reduction: The major products can include alcohols or amines.
Substitution: The major products can include substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Dioctyl 5-sulfamoylbenzene-1,3-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of flexible plastics, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of dioctyl 5-sulfamoylbenzene-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. The ester groups can interact with lipid membranes, influencing the compound’s distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Dioctyl phthalate: A widely used plasticizer with similar ester groups but lacking the sulfamoyl group.
Dioctyl adipate: Another plasticizer with similar ester groups but a different core structure.
Dioctyl sebacate: A plasticizer with a longer carbon chain and different chemical properties.
Uniqueness
Dioctyl 5-sulfamoylbenzene-1,3-dicarboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological molecules, making it valuable in research and industrial applications.
Propiedades
| 109357-84-8 | |
Fórmula molecular |
C24H39NO6S |
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
dioctyl 5-sulfamoylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C24H39NO6S/c1-3-5-7-9-11-13-15-30-23(26)20-17-21(19-22(18-20)32(25,28)29)24(27)31-16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3,(H2,25,28,29) |
Clave InChI |
NRGGXWRISBSTPA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC(=O)C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


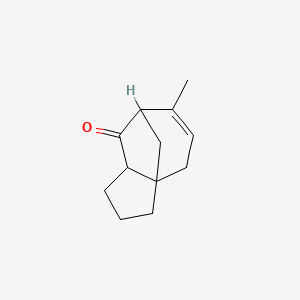
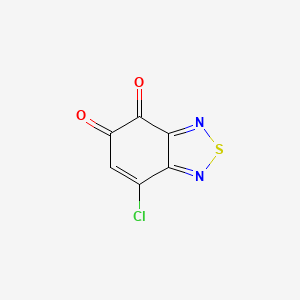

![1-[3-(Tributylstannyl)propyl]pyrrolidine](/img/structure/B14314904.png)
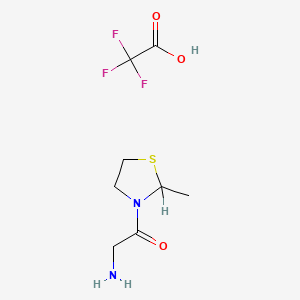
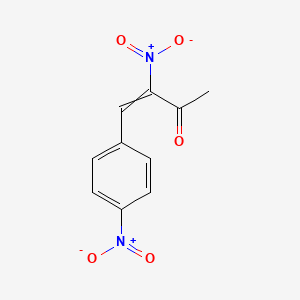



![Ethyl 4-{2-[3-(methoxycarbonyl)-4-oxocyclohexa-2,5-dien-1-ylidene]hydrazinyl}benzoate](/img/structure/B14314952.png)
